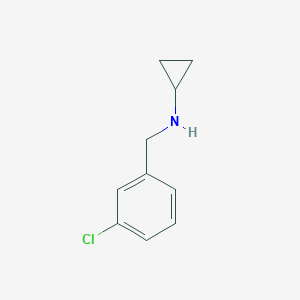
(3-Chlorobenzyl)cyclopropylamine
Overview
Description
(3-Chlorobenzyl)cyclopropylamine is an organic compound with the chemical formula C10H12ClN and a molecular weight of 183.66 g/mol . It is a white crystalline solid that is soluble in many common organic solvents such as ethanol, ethers, and chlorinated hydrocarbons . This compound is used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and pesticides .
Preparation Methods
(3-Chlorobenzyl)cyclopropylamine can be synthesized by reacting N-cyclopropylamine with 3-chlorobenzyl bromide through a nucleophilic substitution reaction . The reaction is typically carried out in a suitable solvent at an appropriate temperature and for a specific reaction time . Industrial production methods involve careful control of reaction temperature, time, and molar ratios to ensure high yield and purity .
Chemical Reactions Analysis
(3-Chlorobenzyl)cyclopropylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides like 3-chlorobenzyl bromide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Chlorobenzyl)cyclopropylamine has several applications in scientific research:
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (3-Chlorobenzyl)cyclopropylamine involves its interaction with molecular targets and pathways. One notable mechanism is its role as a partial suicide inhibitor of cytochrome P450 enzymes via a ring-opening mechanism . This process involves proton-coupled electron transfer, which plays a significant role in its inactivation pathway .
Comparison with Similar Compounds
(3-Chlorobenzyl)cyclopropylamine can be compared with other similar compounds such as:
- 1-(4-Chlorobenzyl)cyclopropanamine hydrochloride
- 1-(3-Chlorophenyl)cyclopropanamine hydrochloride
- 1-(2-Chlorophenyl)cyclopropanamine hydrochloride
These compounds share structural similarities but differ in their specific chemical properties and applications. This compound is unique due to its specific substitution pattern and its applications in various fields .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-3-1-2-8(6-9)7-12-10-4-5-10/h1-3,6,10,12H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALINFAZSMPKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405950 | |
| Record name | (3-CHLOROBENZYL)CYCLOPROPYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51586-21-1 | |
| Record name | 3-Chloro-N-cyclopropylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51586-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-CHLOROBENZYL)CYCLOPROPYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
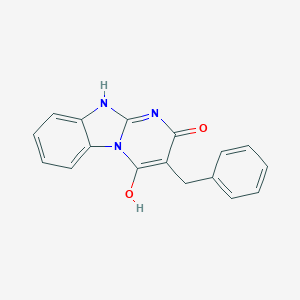
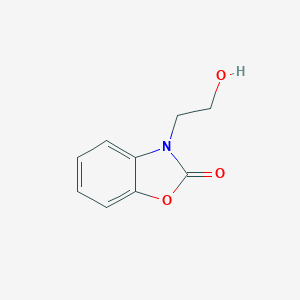
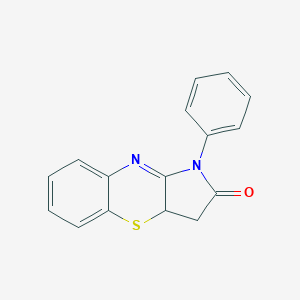
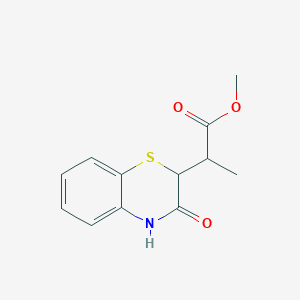
![N-phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B183592.png)
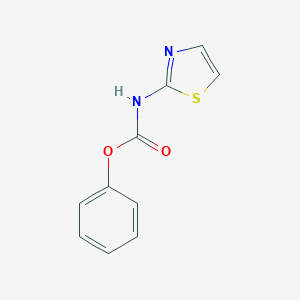
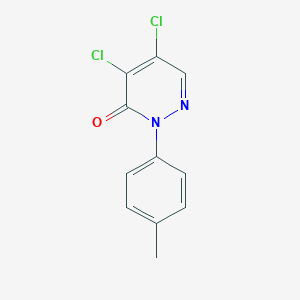
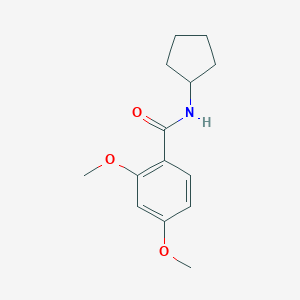
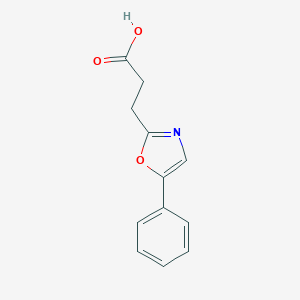
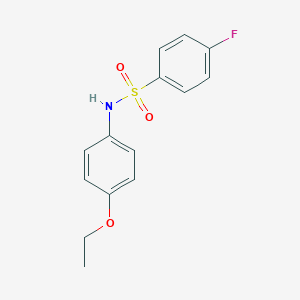
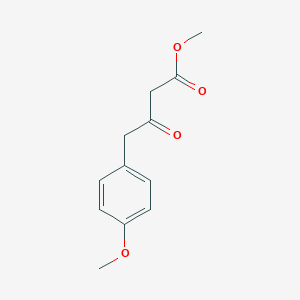
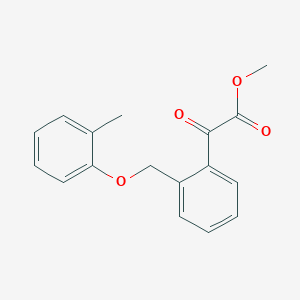
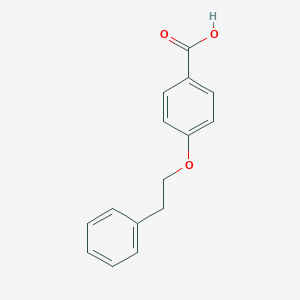
![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)
